N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide
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Overview
Description
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and a thiophene ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a thiophene derivative. The final step involves the formation of the benzamide linkage. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide include other benzamide derivatives and compounds containing pyrazole, pyridine, and thiophene rings. Examples include:
- N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(furan-2-yl)benzamide
- N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(pyridin-2-yl)benzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-25-19(8-9-24-25)18-11-15(12-22-14-18)13-23-21(26)17-6-4-16(5-7-17)20-3-2-10-27-20/h2-12,14H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEYUWAKBFXFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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